molecular formula C9H6Cl2N2O B2392458 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole CAS No. 95853-54-6

2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole

Cat. No. B2392458
CAS RN: 95853-54-6
M. Wt: 229.06
InChI Key: WUODGXHELFEINS-UHFFFAOYSA-N
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Description

The compound “2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole” is an organic compound containing a dichloromethyl group, a phenyl group, and an oxadiazole ring . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving dichloromethyl groups . For instance, a compound with a similar structure, 2-dichloromethyl-2- p -nitrophenyl-1,3-dioxane, was synthesized through microwave-irradiated acetalization followed by insertion of dichlorocarbene .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the oxadiazole ring and the dichloromethyl and phenyl groups . The structure of similar compounds has been determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

The dichloromethyl group in this compound is likely to be highly reactive . Dichloromethane, a compound containing a similar group, undergoes a variety of reactions, including with hydroxide to form a chloroform carbanion, which can then form dichlorocarbene .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For instance, dichloromethane, which contains a dichloromethyl group, is a colorless, volatile liquid with a chloroform-like odor .

Scientific Research Applications

  • Antimicrobial Properties : Research has indicated that compounds containing the 1,3,4-oxadiazole moiety, similar to 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole, exhibit significant antimicrobial properties. A study by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were found to be active against selected microbial species to varying degrees, suggesting potential applications in developing new antimicrobial agents (Gul et al., 2017).

  • Antimalarial Activity : A study from 1970 by Hutt et al. reported the synthesis of 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, which showed promising antimalarial activity. This suggests that derivatives of this compound could be explored for their potential use in treating malaria (Hutt et al., 1970).

  • Green Synthetic Methods : The environmentally friendly synthesis of 1,3,4-oxadiazole derivatives, including those similar to this compound, is gaining attention. Zhu et al. (2015) developed a green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles, emphasizing the importance of eco-friendly approaches in chemical synthesis (Zhu et al., 2015).

  • Application in Organic Light Emitting Diodes (OLEDs) : The class of 2,5-disubstituted-1,3,4-oxadiazoles has been used as electron transport materials in OLEDs. A study by Emmerling et al. (2012) provided insights into the structure-property relationships of these materials, crucial for advancing OLED technology (Emmerling et al., 2012).

  • Luminescence Properties : Research by Cooper et al. (2022) on carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, a compound class related to this compound, highlighted their potential in OLEDs due to their thermally activated delayed fluorescence and high external quantum efficiency (Cooper et al., 2022).

  • Fluorescent Chemosensors : Novel polymers containing oxadiazole moieties have been synthesized for use as fluorescent chemosensors, particularly for fluoride ion detection, as reported by Zhou et al. (2005). This indicates the potential of oxadiazole derivatives in sensing applications (Zhou et al., 2005).

  • Condensing Agents for Chemical Synthesis : The oxadiazole derivative 3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione] has been found useful as a novel condensing agent in various chemical syntheses, including amides and ureas, demonstrating the versatility of oxadiazole compounds in chemical reactions (Saegusa et al., 1989).

  • Pharmacological Evaluation : A study by Faheem (2018) focused on the computational and pharmacological evaluation of 1,3,4-oxadiazole derivatives, assessing their potential in toxicity, tumor inhibition, and anti-inflammatory actions. This underscores the importance of such compounds in pharmacological research (Faheem, 2018).

Safety and Hazards

Compounds containing dichloromethyl groups can be hazardous. For example, dichloromethane is known to cause skin and eye irritation, and is suspected of causing cancer .

Future Directions

Research into compounds containing dichloromethyl groups and oxadiazole rings is ongoing, and these compounds have potential applications in various fields, including medicine and materials science .

Mechanism of Action

Target of Action

Oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects . The exact target can vary depending on the specific derivative and its molecular structure.

Mode of Action

It’s known that oxadiazole derivatives can interact with various biological targets due to their versatile structure . The dichloromethyl group may enhance the lipophilicity of the compound, potentially influencing its interaction with biological membranes or proteins.

Biochemical Pathways

Oxadiazole derivatives are known to interfere with various biochemical processes, including protein synthesis, enzyme activity, and cell division

Pharmacokinetics

The dichloromethyl group may influence the compound’s lipophilicity, potentially affecting its absorption and distribution . The oxadiazole ring could also be metabolized by various enzymes, affecting the compound’s bioavailability .

Result of Action

Oxadiazole derivatives are known to exhibit various biological activities, potentially leading to cell death in bacteria, fungi, or cancer cells . The exact effects can vary depending on the specific derivative and its molecular structure.

Action Environment

The action of 2-(Dichloromethyl)-5-phenyl-1,3,4-oxadiazole can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For example, the compound’s stability and efficacy could be affected by changes in pH or temperature. The presence of other molecules could also influence the compound’s interaction with its targets .

properties

IUPAC Name

2-(dichloromethyl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-7(11)9-13-12-8(14-9)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUODGXHELFEINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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